molecular formula C16H18N4O2 B11220209 7-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220209
M. Wt: 298.34 g/mol
InChI Key: RGSSNNJNWHFIRF-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the triazolopyrimidine core or the phenyl ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: The compound may be studied for its interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

    Drug Development: The compound may have potential as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(3,4-DIMETHOXYPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H18N4O2/c1-10(2)15-18-16-17-8-7-12(20(16)19-15)11-5-6-13(21-3)14(9-11)22-4/h5-10H,1-4H3

InChI Key

RGSSNNJNWHFIRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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